molecular formula C18H18ClFN2O3S2 B4760150 N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

Cat. No. B4760150
M. Wt: 428.9 g/mol
InChI Key: ASARNMLTWUFTSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in cell growth and division, leading to the death of cancer cells and the inhibition of microbial growth.
Biochemical and Physiological Effects
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, it has been shown to induce cell cycle arrest and apoptosis in cancer cells, suggesting potential anticancer activity.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide for lab experiments is its broad spectrum antimicrobial activity, making it a useful tool for investigating the mechanisms of microbial growth and inhibition. However, its potential toxicity and limited solubility in aqueous solutions can pose challenges for its use in certain experiments.

Future Directions

There are several potential future directions for the study of N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide. One area of interest is the development of new antibiotics based on the compound's antimicrobial activity. Additionally, further investigation is needed to fully understand the compound's mechanism of action and potential use as a cancer treatment. Finally, studies exploring the compound's potential toxicity and pharmacokinetics are needed to determine its suitability for clinical use.
Conclusion
In conclusion, N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide is a promising compound with potential applications in various fields of scientific research. Its synthesis method has been optimized for high yield and purity, and its antimicrobial and anticancer activity make it a valuable tool for investigating the mechanisms of microbial growth and inhibition, as well as potential cancer treatments. However, further studies are needed to fully understand the compound's mechanism of action, toxicity, and pharmacokinetics.

Scientific Research Applications

N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial activity against various bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, it has been investigated for its potential use as a cancer treatment, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells.

properties

IUPAC Name

N-[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]ethyl]-2-[(4-nitrophenyl)methylsulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O3S2/c19-16-2-1-3-17(20)15(16)11-26-9-8-21-18(23)12-27-10-13-4-6-14(7-5-13)22(24)25/h1-7H,8-12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASARNMLTWUFTSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSCCNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[(2-chloro-6-fluorobenzyl)sulfanyl]ethyl}-2-[(4-nitrobenzyl)sulfanyl]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 2
Reactant of Route 2
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 3
Reactant of Route 3
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 4
Reactant of Route 4
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 5
Reactant of Route 5
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide
Reactant of Route 6
Reactant of Route 6
N-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-2-[(4-nitrobenzyl)thio]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.